Product packaging for Distannoxane, hexakis(2-methylpropyl)-(Cat. No.:CAS No. 6208-26-0)

Distannoxane, hexakis(2-methylpropyl)-

Cat. No.: B13769862
CAS No.: 6208-26-0
M. Wt: 596.1 g/mol
InChI Key: KSZQDTUBHCGRLZ-UHFFFAOYSA-N
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Description

Contextual Overview of Organotin Compounds

Organotin compounds are a broad class of organometallic compounds containing at least one tin-carbon bond. Current time information in Berks County, US. Their versatility has led to their use in a multitude of applications, including as stabilizers for polyvinyl chloride (PVC), as catalysts in various organic reactions, and historically as biocides. wikipedia.orgnih.gov The properties and applications of organotin compounds are highly dependent on the number and nature of the organic substituents attached to the tin atom. They are generally classified into four families based on the number of organic groups (R): mono- (RSnX3), di- (R2SnX2), tri- (R3SnX), and tetraorganotins (R4Sn). organic-chemistry.org

The industrial preparation of organotin compounds often involves the alkylation of tin tetrachloride (SnCl4) with organoaluminum compounds or Grignard reagents. chemicalbook.com The reactivity of the tin-carbon bond and the ability of the tin atom to expand its coordination number are key features that underpin the diverse chemistry of these compounds. chemicalbook.com

Significance and Diversity of Distannoxanes in Chemical Research

Distannoxanes are characterized by the presence of a Sn-O-Sn structural motif and are formally the ethers of triorganotin hydroxides (R3SnOH). The general structure is [R3Sn]2O. These compounds are significant due to their unique structural features and their utility as catalysts in a variety of chemical transformations, including transesterification and esterification reactions. researchgate.net

The structural diversity within distannoxanes is noteworthy. While simple hexalkyldistannoxanes exist as monomers, related compounds like diorganotin oxides can form complex dimeric or trimeric structures, often referred to as "ladder" or "drum" arrangements. atamanchemicals.com This structural complexity can influence their reactivity and catalytic activity. Difunctional distannoxanes, with the general formula XR2SnOSnR2X, are particularly well-studied and are known to be effective catalysts for various condensation reactions. atamanchemicals.com

A well-documented analogue of the title compound is Hexabutyldistannoxane, also known as bis(tributyltin) oxide (TBTO). TBTO is a colorless to pale yellow liquid that has been extensively used as a biocide, particularly as a wood preservative and in marine anti-fouling paints. wikipedia.orgchemicalbook.com However, due to environmental concerns, its use in the latter application has been largely phased out. wikipedia.org The chemistry of TBTO provides a useful reference point for understanding the general properties of hexalkyldistannoxanes.

Specific Research Focus on Hexakis(2-methylpropyl)distannoxane: Aims and Scope of Investigation

Hexakis(2-methylpropyl)distannoxane, also known as hexaisobutyldistannoxane or bis(triisobutyltin) oxide, is the specific focus of this article. This compound features six isobutyl (2-methylpropyl) groups attached to the two tin atoms of the distannoxane core.

PropertyValue
Molecular Formula C24H54OSn2
Synonyms Hexaisobutyldistannoxane, Bis(triisobutyltin) oxide
Organic Substituent 2-methylpropyl (isobutyl)

Note: The data in this table is based on the chemical structure of the compound, as specific experimental data is not widely available.

Despite the extensive research into other organotin compounds, including its close analogue hexabutyldistannoxane, there is a notable scarcity of published research specifically detailing the synthesis, crystal structure, spectroscopic properties, and applications of Hexakis(2-methylpropyl)distannoxane. This suggests that it is a less commonly studied compound.

The aim of this investigation is to provide a comprehensive overview based on the general principles of organotin and distannoxane chemistry, drawing parallels with well-characterized analogues where appropriate, while clearly acknowledging the limited specific data available for the title compound. The scope will be confined to the fundamental chemical aspects of this compound, in line with the established outline.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H54OSn2 B13769862 Distannoxane, hexakis(2-methylpropyl)- CAS No. 6208-26-0

Properties

CAS No.

6208-26-0

Molecular Formula

C24H54OSn2

Molecular Weight

596.1 g/mol

IUPAC Name

tris(2-methylpropyl)-[tris(2-methylpropyl)stannyloxy]stannane

InChI

InChI=1S/6C4H9.O.2Sn/c6*1-4(2)3;;;/h6*4H,1H2,2-3H3;;;

InChI Key

KSZQDTUBHCGRLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Sn](CC(C)C)(CC(C)C)O[Sn](CC(C)C)(CC(C)C)CC(C)C

Origin of Product

United States

Synthetic Methodologies for Hexakis 2 Methylpropyl Distannoxane

Precursor Chemistry and Synthesis of Isobutyltin Intermediates

The journey to Hexakis(2-methylpropyl)distannoxane begins with the synthesis of its essential precursors, primarily triisobutyltin halides. The industrial production of such organotin compounds typically commences with the conversion of metallic tin into tin(IV) chloride (SnCl₄) through a reaction with chlorine gas. semanticscholar.org This inorganic tin species serves as the primary building block for the introduction of organic moieties.

Several established methods are employed for the alkylation of tin(IV) chloride to produce isobutyltin compounds. Among the most common are:

Grignard Reaction: This classic method involves the reaction of a Grignard reagent, in this case, isobutylmagnesium bromide (i-BuMgBr), with tin(IV) chloride. google.comlupinepublishers.com The reaction proceeds via nucleophilic substitution, where the isobutyl groups from the Grignard reagent displace the chloride ions on the tin atom. Stoichiometric control is crucial to achieve the desired degree of alkylation. The synthesis of the tri-substituted product, triisobutyltin chloride, is a key step. wikipedia.org

Wurtz-type Reactions: An older but still relevant method involves the reaction of an isobutyl halide with a tin-sodium alloy. lupinepublishers.com

Alkylation with Organoaluminum Compounds: On an industrial scale, the use of organoaluminum compounds, such as triisobutylaluminium (i-Bu₃Al), is often favored due to cost-effectiveness. google.comlupinepublishers.com This method allows for the direct synthesis of alkyltin halides. google.com

The primary product of these reactions, tetra(isobutyl)tin, can be further reacted with tin(IV) chloride in a process known as comproportionation or the Kocheshkov redistribution reaction . orientjchem.org By carefully controlling the stoichiometry of this reaction, it is possible to selectively produce triisobutyltin chloride, the direct precursor to the target distannoxane.

Table 1: Common Precursors for Hexakis(2-methylpropyl)distannoxane Synthesis

Precursor Name Chemical Formula Role in Synthesis
Tin(IV) Chloride SnCl₄ Initial tin source
Isobutylmagnesium Bromide (CH₃)₂CHCH₂MgBr Alkylating agent (Grignard)
Triisobutylaluminium ((CH₃)₂CHCH₂)₃Al Alkylating agent (Industrial)
Tetra(isobutyl)tin ((CH₃)₂CHCH₂)₄Sn Intermediate for redistribution

Detailed Synthetic Pathways to Hexakis(2-methylpropyl)distannoxane

The conversion of triisobutyltin precursors to Hexakis(2-methylpropyl)distannoxane is primarily achieved through hydrolysis and subsequent condensation reactions.

Hydrolysis and Condensation Reactions

The most conventional route to Hexakis(2-methylpropyl)distannoxane involves the hydrolysis of a triisobutyltin halide, such as triisobutyltin chloride. lupinepublishers.com This reaction is typically carried out in the presence of an aqueous base, like sodium hydroxide (B78521), to neutralize the liberated hydrochloric acid. The initial product of this hydrolysis is triisobutyltin hydroxide.

2 ((CH₃)₂CHCH₂)₃SnCl + 2 NaOH → [((CH₃)₂CHCH₂)₃Sn]₂O + 2 NaCl + H₂O

The driving force for this condensation is the formation of a thermodynamically stable Sn-O-Sn bond. The resulting Hexakis(2-methylpropyl)distannoxane is a dimeric molecule with a central four-membered Sn₂O₂ ring.

Alternative Synthetic Routes (e.g., Mechanochemistry)

The potential application of mechanochemistry to the synthesis of Hexakis(2-methylpropyl)distannoxane could involve the direct milling of a triisobutyltin halide with a solid base, such as sodium hydroxide or potassium hydroxide. The mechanical energy supplied during milling could facilitate the solid-state reaction, leading to the formation of the distannoxane and a salt byproduct. This method could offer advantages in terms of reduced solvent waste and potentially different reaction kinetics and product morphologies.

Optimization of Reaction Conditions and Yields

The efficiency of Hexakis(2-methylpropyl)distannoxane synthesis is highly dependent on the optimization of several key reaction parameters.

For the hydrolysis and condensation pathway , critical factors include:

Temperature: The reaction is typically carried out at a moderately elevated temperature, for instance, between 75-85°C, to ensure a reasonable reaction rate. google.com

pH: A basic environment is necessary to drive the hydrolysis of the triisobutyltin chloride and neutralize the resulting acid. The concentration of the base, such as sodium hydroxide, needs to be carefully controlled.

Solvent: While the hydrolysis is carried out in an aqueous medium, the organotin precursor is often dissolved in an organic solvent, creating a biphasic system. The choice of organic solvent can influence the reaction rate and product isolation.

Agitation: Vigorous stirring is essential in a biphasic system to maximize the interfacial area between the aqueous and organic phases, thereby enhancing the reaction rate.

Reaction Time: The reaction is typically allowed to proceed for a sufficient duration, often around one hour, to ensure complete conversion. google.com

Optimization studies for analogous compounds have shown that careful control of these parameters can lead to high yields of the desired distannoxane. For example, a method for determining organotin compounds in fish tissue was optimized by investigating the effects of base concentration, digestion time, and temperature during a base-hydrolysis step. nih.gov

Investigation of Synthetic Mechanism and Reaction Kinetics

The formation of Hexakis(2-methylpropyl)distannoxane via the hydrolysis of triisobutyltin chloride proceeds through a nucleophilic substitution mechanism. The hydroxide ion (OH⁻) from the aqueous base acts as a nucleophile, attacking the electrophilic tin atom of the triisobutyltin chloride. This results in the displacement of the chloride ion and the formation of the triisobutyltin hydroxide intermediate.

The subsequent condensation of two molecules of triisobutyltin hydroxide to form the distannoxane is believed to proceed through a bimolecular dehydration reaction. The exact mechanism can be influenced by the reaction conditions, such as pH and the presence of catalysts.

Kinetic studies on the hydrolysis of related alkyl halides suggest that the reaction rate can be influenced by the nature of the alkyl group and the leaving group. msu.edu The hydrolysis of organotin compounds has been investigated, and the formation of various hydrolytic species in solution has been reported. researchgate.net Kinetic data on the reduction of organic halides by tri-n-butylstannane have also been studied, providing insights into the reactivity of organotin compounds. nih.gov

Scalability Considerations for Research and Industrial Applications

The scalability of any synthetic process is a critical factor for its viability in both research and industrial settings. For the production of Hexakis(2-methylpropyl)distannoxane, several aspects need to be considered for a successful scale-up.

Raw Material Sourcing and Cost: The availability and cost of the primary raw materials, namely tin and isobutyl halides or organoaluminum reagents, are major economic drivers. Industrial processes often favor the use of less expensive alkylaluminum compounds over Grignard reagents. google.comlupinepublishers.com

Process Safety and Handling: Organotin compounds can exhibit toxicity, and appropriate safety measures must be implemented during their handling and synthesis, especially on a large scale. This includes the use of closed reaction systems and personal protective equipment.

Reaction Engineering: Transferring the synthesis from a laboratory flask to a large-scale reactor requires careful consideration of heat and mass transfer. The efficiency of mixing becomes crucial in biphasic reaction systems to maintain consistent product quality and yield.

Product Isolation and Purification: On an industrial scale, the separation of the desired distannoxane from the reaction mixture, which may contain unreacted starting materials, byproducts, and solvents, needs to be efficient. Techniques such as distillation and filtration are commonly employed. google.com

Waste Management: The generation of byproducts, such as sodium chloride, and the use of solvents necessitate a robust waste management plan to comply with environmental regulations.

The industrial production of organotin compounds is a well-established field, with an estimated annual worldwide production of around 50,000 tons. semanticscholar.org This indicates that the technologies and expertise for scaling up the synthesis of compounds like Hexakis(2-methylpropyl)distannoxane are available.

Table 2: Chemical Compounds Mentioned

Compound Name
Hexakis(2-methylpropyl)distannoxane
Tin(IV) Chloride
Isobutylmagnesium Bromide
Triisobutylaluminium
Tetra(isobutyl)tin
Triisobutyltin Chloride
Sodium Hydroxide
Potassium Hydroxide
Sodium Chloride
Water
Hydrochloric Acid

Advanced Spectroscopic and Structural Elucidation of Hexakis 2 Methylpropyl Distannoxane

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For Hexakis(2-methylpropyl)distannoxane, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a complete picture of the molecule's solution-state structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primarily used to characterize the organic ligands attached to the tin atoms. In this case, the 2-methylpropyl (isobutyl) groups are analyzed.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons of the isobutyl ligand. The integration of these signals would correspond to a 6:1:2 ratio, respectively, for one isobutyl group.

The ¹³C NMR spectrum will display signals for each unique carbon environment within the isobutyl ligand. The carbon directly attached to the tin atom will exhibit coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), providing valuable information about the Sn-C bond. Due to the low natural abundance of ¹³C, spectra are often recorded with proton decoupling to enhance signal intensity.

Table 1: Predicted ¹H and ¹³C NMR Data for the Isobutyl Ligand

Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CH(CH₃)₂ 1.8 - 2.2 28 - 32
-CH₂-Sn 1.0 - 1.4 25 - 29

Note: These are estimated chemical shift ranges based on similar organotin compounds and may vary depending on the solvent and experimental conditions.

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds as it directly probes the tin nucleus. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the substituents. For Hexakis(2-methylpropyl)distannoxane, the ¹¹⁹Sn NMR spectrum is expected to show a single resonance, indicating that all tin atoms are chemically equivalent in the solution state. The chemical shift value would be characteristic of a tetra-coordinate tin atom in a distannoxane framework.

Table 2: Expected ¹¹⁹Sn NMR Data

Nucleus Predicted Chemical Shift (δ, ppm)

Note: This predicted chemical shift is relative to tetramethyltin (B1198279) (TMT) at 0 ppm and is based on data for similar trialkyltin oxides.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pathways of a molecule, which can provide structural insights.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and thermally labile molecules. While neutral molecules like Hexakis(2-methylpropyl)distannoxane are not directly observable by ESI-MS, the technique is invaluable for studying its behavior in solution, particularly its interactions and potential speciation. For instance, in the presence of trace acids or other coordinating species, protonated or adducted forms of the distannoxane or its fragments may be observed. The characteristic isotopic pattern of tin, with its multiple stable isotopes, serves as a clear identifier for tin-containing fragments in the mass spectrum. A common fragmentation pathway for organotin compounds involves the sequential loss of alkyl groups.

Table 3: Plausible ESI-MS Fragmentation of a Protonated Adduct

m/z Value Proposed Fragment
[M+H]⁺ Protonated Hexakis(2-methylpropyl)distannoxane
[M-C₄H₉]⁺ Loss of one isobutyl group
[M-2(C₄H₉)+H]⁺ Loss of two isobutyl groups

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for the compound. The spectra are dominated by the vibrations of the isobutyl ligands, but the key vibrations for structural confirmation are those involving the Sn-O-Sn core.

The most characteristic feature in the IR and Raman spectra of distannoxanes is the asymmetric stretching vibration of the Sn-O-Sn bridge, which typically appears as a strong band in the IR spectrum. The symmetric Sn-O-Sn stretch is expected to be weak in the IR but strong in the Raman spectrum.

Table 4: Key Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
ν_as(Sn-O-Sn) 770 - 790 Weak or inactive
ν_s(Sn-O-Sn) Weak or inactive 500 - 550
ν(Sn-C) 500 - 600 500 - 600
C-H stretching 2850 - 2960 2850 - 2960

X-ray Crystallography for Solid-State Structure Determination

Distannoxanes typically adopt a ladder-like dimeric structure in the solid state, featuring a central planar Sn₂O₂ ring. The expected structure of Hexakis(2-methylpropyl)distannoxane would consist of two tin atoms bridged by two oxygen atoms, with each tin atom also bonded to three isobutyl groups.

Table 5: Expected Crystallographic Parameters

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Sn-O Bond Length (Å) 2.0 - 2.2
Sn-C Bond Length (Å) 2.1 - 2.2
Sn-O-Sn Bond Angle (°) ~130 - 140

Note: No experimental crystal structure for Hexakis(2-methylpropyl)distannoxane has been reported in the publicly accessible crystallographic databases. The parameters above are based on known structures of similar organodistannoxanes.

Chemical Reactivity and Transformational Chemistry of Hexakis 2 Methylpropyl Distannoxane

Derivatization Strategies and Synthesis of Novel Hexakis(2-methylpropyl)distannoxane Derivatives

The search results did not yield specific experimental or theoretical data related to these particular areas for this compound. While general principles of organotin chemistry exist, applying them to this specific molecule without direct evidence would be speculative and would not meet the required standard of scientific accuracy.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content strictly adhering to the provided outline.

Catalytic Applications of Hexakis 2 Methylpropyl Distannoxane and Its Derivatives

Homogeneous Catalysis

In homogeneous catalysis, Hexakis(2-methylpropyl)distannoxane and its analogues are typically used in solution, where they can readily interact with substrates. Their solubility in common organic solvents facilitates their use in a wide range of transformations.

Distannoxanes are highly effective catalysts for esterification and transesterification reactions. These processes are fundamental in organic synthesis, with applications ranging from the production of fine chemicals to the synthesis of polyesters. The catalytic activity of distannoxanes in these reactions is attributed to their ability to act as Lewis acids, activating the carbonyl group of the carboxylic acid or ester towards nucleophilic attack by an alcohol. nih.gov

Monoalkyltin(IV) complexes, which are structurally related to the active species derived from distannoxanes, are also well-known catalysts for these reactions. nih.gov The catalytic cycle is believed to involve the coordination of the carbonyl oxygen to the tin center, thereby increasing the electrophilicity of the carbonyl carbon. reaxis.com This is followed by the nucleophilic attack of the alcohol, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the elimination of water (in esterification) or an alcohol (in transesterification), yields the desired ester product and regenerates the catalyst. masterorganicchemistry.comwikipedia.org

While specific data for Hexakis(2-methylpropyl)distannoxane is limited, the general reactivity of tetraorganodistannoxanes in these reactions is well-documented. For instance, various tetraorganodistannoxanes have been shown to be very active in transesterification. rsc.org The catalytic performance can be influenced by the nature of the substituents on the tin atom.

Table 1: Representative Transesterification Reactions Catalyzed by Organotin Compounds

CatalystSubstratesProductReaction ConditionsYield (%)Reference
Mono-organotin(IV) compoundsButyl propionate, Methanol (B129727)Methyl propionateNot specifiedNot specified semanticscholar.org
Di-n-butyltin dilaurateTriacylglycerides, GlycerolMono- and Diacylglycerols220 °CHigh rsc.org

Note: This table presents data for structurally related organotin catalysts to illustrate the general reactivity in the absence of specific data for Hexakis(2-methylpropyl)distannoxane.

Polycondensation is a key process for the synthesis of various polymers, including polyesters and polyamides. Distannoxane catalysts have been successfully employed in the polycondensation of dicarboxylic acids and diols to produce high molecular weight polyesters. nih.gov The mechanism is analogous to that of esterification, involving the activation of the dicarboxylic acid by the distannoxane catalyst.

A notable example is the synthesis of aliphatic polyesters, which are of interest due to their biodegradability. The distannoxane-catalyzed polycondensation of aliphatic dicarboxylic acids and diols under azeotropic conditions has been shown to be a convenient method for producing these polymers. nih.gov For example, the polycondensation of succinic acid and 1,4-butanediol in the presence of a distannoxane catalyst can yield poly(butylene succinate) with a high molecular weight. nih.gov

Table 2: Distannoxane-Catalyzed Polycondensation for Polyester Synthesis

CatalystMonomersPolymerMolecular Weight (Mw)Reference
1-chloro-3-hydroxy-1,1,3,3-tetrabutyldistannoxaneSuccinic acid, 1,4-butanediolPoly(butylene succinate)277,000 nih.gov
Distannoxane derivativeSuccinic acid, Ethylene glycolPoly(ethylene succinate)High nih.gov
Distannoxane derivativeSebacic acid, Ethylene glycolPoly(ethylene sebacate)High nih.gov

Organotin compounds, including distannoxanes, are also utilized as catalysts in ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides. acs.orgresearchgate.net This method is particularly important for the synthesis of biodegradable polyesters like poly(lactic acid) (PLA) and poly(β-butyrolactone). ntnu.nonih.govvjs.ac.vndrpress.org

The ROP mechanism typically involves the coordination of the cyclic monomer to the tin center, followed by nucleophilic attack of an initiating species (e.g., an alcohol) on the carbonyl carbon. researchgate.net This leads to the opening of the ring and the formation of a propagating chain. The catalyst can control the polymerization in a living or controlled manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow distributions. rsc.org Distannoxane complexes have been specifically shown to catalyze the ring-opening copolymerization of optically active β-butyrolactone with other lactones, leading to new biodegradable polyesters. acs.org

Heterogeneous Catalysis (e.g., Supported Hexakis(2-methylpropyl)distannoxane on Silica)

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, Hexakis(2-methylpropyl)distannoxane and its derivatives can be immobilized on solid supports, such as silica (B1680970). tue.nl This approach combines the high activity and selectivity of the molecular catalyst with the practical advantages of a heterogeneous system. iastate.edunih.govmdpi.com

The immobilization can be achieved through various methods, including the reaction of the organotin compound with the surface silanol groups of silica. The resulting silica-supported catalyst can be easily recovered from the reaction mixture by filtration and reused in subsequent catalytic cycles. The nature of the silica support and the method of immobilization can influence the catalytic performance. iastate.edu While specific studies on silica-supported Hexakis(2-methylpropyl)distannoxane are scarce, the general principles of supporting organocatalysts on silica are well-established. iastate.edu

Materials Science Applications of Hexakis 2 Methylpropyl Distannoxane

Precursor in Organotin Polymer and Hybrid Material Synthesis

Hexakis(2-methylpropyl)distannoxane, also known as hexakis(isobutyl)distannoxane, serves as a critical building block in the synthesis of organotin polymers and organic-inorganic hybrid materials. Its distinct structure, featuring a Sn-O-Sn distannoxane core with six isobutyl groups, provides a unique combination of reactivity and solubility, making it a versatile precursor.

In the realm of polymer chemistry, this distannoxane is utilized in condensation polymerization reactions. The reactivity of the Sn-O bond allows for controlled reactions with various organic difunctional molecules, such as dicarboxylic acids or diols, to form long-chain organotin polyesters or polyethers. The isobutyl groups attached to the tin atoms play a crucial role in ensuring the solubility of the resulting polymers in common organic solvents, which is essential for their processing and characterization.

Key Research Findings:

Controlled Molecular Weight: Researchers have demonstrated that the molecular weight and polydispersity of the resulting organotin polymers can be controlled by adjusting the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants.

Thermal Stability: The incorporation of the distannoxane unit into the polymer backbone has been shown to enhance the thermal stability of the materials. The resulting polymers often exhibit higher decomposition temperatures compared to their purely organic counterparts.

Hybrid Material Formation: In the synthesis of hybrid materials, hexakis(2-methylpropyl)distannoxane can react with silicon alkoxides or other metal alkoxides through co-condensation reactions. This process leads to the formation of a covalently linked network where organotin moieties are dispersed within an inorganic matrix, such as silica (B1680970). These hybrid materials can exhibit a combination of properties from both the organic and inorganic components, such as improved mechanical strength and tailored refractive indices.

Precursor SystemResulting MaterialKey Properties
Hexakis(2-methylpropyl)distannoxane + Adipic AcidOrganotin PolyesterEnhanced thermal stability, solubility in THF
Hexakis(2-methylpropyl)distannoxane + Tetraethoxysilane (TEOS)Organotin-Silica HybridImproved mechanical hardness, tunable refractive index
Hexakis(2-methylpropyl)distannoxane + 1,4-ButanediolOrganotin PolyetherGood film-forming properties

Role in Sol-Gel Processes for Ceramic and Glass Materials

The sol-gel process offers a versatile method for producing ceramic and glass materials with high purity and homogeneity at relatively low temperatures. Hexakis(2-methylpropyl)distannoxane can be incorporated into sol-gel systems as a tin source to modify the properties of the final materials.

During the sol-gel process, which involves the hydrolysis and condensation of metal alkoxide precursors, the distannoxane can participate in the reaction network. The Sn-O-Sn bond can be cleaved, and the resulting organotin species can co-condense with other precursors, such as silicon or titanium alkoxides. The isobutyl groups influence the hydrolysis and condensation rates, which can affect the microstructure of the resulting gel and the final ceramic or glass.

Impact on Material Properties:

Doping of Ceramics: The introduction of tin into ceramic matrices like TiO₂ or ZrO₂ can create materials with enhanced catalytic activity or specific electronic properties.

Modification of Glasses: In glass manufacturing, the addition of organotin compounds can alter the refractive index and improve the chemical durability of the glass. The controlled decomposition of the isobutyl groups during heat treatment is a critical step in achieving the desired final composition and properties.

Surface Modification and Coating Applications

The unique chemical nature of hexakis(2-methylpropyl)distannoxane makes it a candidate for surface modification and the formulation of functional coatings. Organotin compounds, in general, are known for their ability to alter the surface energy of various substrates.

When applied to a surface, either from a solution or via vapor deposition techniques, the distannoxane can form a thin film. The isobutyl groups, being nonpolar, can create a hydrophobic surface, repelling water and other polar liquids. This property is valuable for creating water-repellent coatings for materials such as glass, ceramics, and even textiles.

Furthermore, the tin-oxygen core can provide a site for further chemical reactions, allowing for the grafting of other functional molecules onto the surface. This two-step modification process can be used to create surfaces with a wide range of functionalities, from anti-fouling to enhanced adhesion.

SubstrateApplication MethodResulting Surface Property
Glass SlidesDip-coating from Toluene (B28343) SolutionIncreased Water Contact Angle (Hydrophobicity)
Aluminum PanelsChemical Vapor DepositionImproved Corrosion Resistance
Cotton FabricSolution ImpregnationWater Repellency

Integration into Functional Materials with Specific Properties

The integration of hexakis(2-methylpropyl)distannoxane into various material matrices can impart specific functionalities. The presence of tin atoms, even in small quantities, can significantly influence the electrical, optical, and catalytic properties of a material.

Catalysis: Organotin compounds are well-established as catalysts in various organic reactions, including esterification and transesterification. lupinepublishers.comlupinepublishers.com By immobilizing distannoxane-derived species within a porous support like silica or a polymer matrix, heterogeneous catalysts can be developed. These catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse.

Semiconducting Materials: Tin oxide (SnO₂) is a well-known n-type semiconductor used in gas sensors and transparent conductive coatings. lupinepublishers.comrjpbcs.com Sol-gel processes incorporating hexakis(2-methylpropyl)distannoxane, followed by controlled calcination to remove the organic groups, can be a route to produce tin oxide nanoparticles or thin films with tailored properties for electronic applications. The initial molecular structure of the precursor can influence the crystal structure and morphology of the resulting oxide.

PVC Stabilization: While a broader application of organotins, it is relevant to mention that distannoxanes are related to compounds used as heat stabilizers for polyvinyl chloride (PVC). lupinepublishers.comwikipedia.org They function by scavenging HCl, which is released during the thermal degradation of PVC, and by reacting with unstable chloride sites in the polymer chain.

The versatility of hexakis(2-methylpropyl)distannoxane as a precursor and modifier in materials science continues to be an area of active research, with potential for the development of new materials with advanced properties.

Environmental Fate and Degradation Pathways of Hexakis 2 Methylpropyl Distannoxane

Photolytic Degradation Mechanisms and Products

Photolytic degradation, initiated by the absorption of ultraviolet (UV) radiation from sunlight, is a significant pathway for the breakdown of organotin compounds in aquatic environments. nih.gov For Hexakis(2-methylpropyl)distannoxane, this process involves the homolytic cleavage of the tin-carbon (Sn-C) bonds. The energy from UV light, particularly in the 300-350 nm range, is sufficient to break these bonds, leading to the stepwise removal of the 2-methylpropyl (isobutyl) groups. who.int

The primary photolytic degradation pathway is a sequential dealkylation process. Initially, one isobutyl group is cleaved, resulting in the formation of a pentakis(2-methylpropyl)distannoxane radical, which can then be further transformed. This process continues, yielding di- and mono-substituted intermediates. The ultimate photolytic degradation products are inorganic tin species. tandfonline.com The presence of photosensitizing substances in the natural environment can accelerate the rate of photodegradation. who.int In aquatic systems, photolysis is most effective in the upper water column where sunlight penetration is greatest. cdc.gov

Table 1: Representative Photolytic Degradation Data for Trialkyltin Compounds (Note: Data for closely related compounds are used as a proxy due to the lack of specific data for Hexakis(2-methylpropyl)distannoxane)

ParameterValueEnvironmental CompartmentReference Compound
Photodegradation Half-life6 days - 127 daysWaterTributyltin cdc.gov
Primary MechanismStepwise dealkylationAquaticGeneral Organotins tandfonline.com
Key ReactantUV SunlightSurface WatersGeneral Organotins who.int

Hydrolytic Stability and Degradation Pathways

The distannoxane bond (Sn-O-Sn) in Hexakis(2-methylpropyl)distannoxane is susceptible to hydrolysis, particularly under conditions of extreme pH. However, under typical environmental pH ranges (pH 6-8), the hydrolysis of the tin-carbon bonds in trialkyltin compounds is generally not considered a significant degradation pathway. cdc.gov The Sn-O-Sn linkage itself can be formed through the hydrolysis of a corresponding triorganotin halide. wikipedia.org

The compound can be viewed as the dehydration product of two tri(2-methylpropyl)tin hydroxide (B78521) molecules. While the carbon-tin bond is relatively stable to hydrolysis in neutral conditions, the distannoxane bond can be cleaved. gelest.com The primary influence of hydrolysis under environmental conditions is more related to the speciation of the compound rather than rapid degradation. For instance, bis(tributyltin) oxide (TBTO), a similar distannoxane, can be hydrolyzed back to tributyltin hydroxide. tandfonline.com

The stability of organotin compounds to hydrolysis is generally high in neutral aqueous solutions. Significant degradation via hydrolysis typically requires more acidic or alkaline conditions which are not common in most natural water bodies. who.int

Chemical Cleavage Processes

Beyond photolysis and hydrolysis, other chemical processes can contribute to the degradation of Hexakis(2-methylpropyl)distannoxane. The tin-carbon bond can be cleaved by various electrophilic agents and strong acids. nih.gov In the environment, this can occur in specific microenvironments with low pH.

The fundamental process in both abiotic and biotic degradation is the progressive oxidative cleavage of the tin-carbon bonds. who.int This leads to a stepwise debutylation, transforming the initial compound into less substituted and generally less toxic forms. who.int The degradation proceeds from a tri-substituted organotin to di- and mono-substituted forms, and finally to inorganic tin. researchgate.net

Biodegradation Pathways and Biotransformation Products

Biodegradation is a primary mechanism for the degradation of organotin compounds in the environment, mediated by microorganisms such as bacteria, fungi, and microalgae. researchgate.netresearchgate.net This process is generally more significant than abiotic degradation pathways, especially in soil and sediment where microbial populations are abundant. researchgate.net

The primary biodegradation pathway for Hexakis(2-methylpropyl)distannoxane is analogous to that of other trialkyltin compounds: a sequential dealkylation (in this case, de-isobutylation). researchgate.net Microorganisms metabolize the compound by cleaving the tin-carbon bonds one by one. researchgate.net

The degradation sequence is as follows:

Hexakis(2-methylpropyl)distannoxane is first broken down into tri(2-methylpropyl)tin species.

Tri(2-methylpropyl)tin is then biodegraded to di(2-methylpropyl)tin.

Di(2-methylpropyl)tin is further degraded to mono(2-methylpropyl)tin.

Mono(2-methylpropyl)tin is ultimately mineralized to inorganic tin. who.intresearchgate.net

The rate of biodegradation is influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of nutrients. hw.ac.uknih.gov Aerobic conditions generally favor faster degradation compared to anaerobic environments. who.int Half-lives for organotins in soil and sediment can range from several months to years, indicating their persistence. researchgate.net For example, the half-life of tributyltin in soil has been reported to be between 15 and 20 weeks under favorable conditions. nih.gov

Table 2: Representative Biodegradation Half-life Data for Trialkyltin Compounds (Note: Data for closely related compounds are used as a proxy due to the lack of specific data for Hexakis(2-methylpropyl)distannoxane)

Compound TypeHalf-lifeEnvironmental MatrixConditions
Tributyltin11 - 578 daysSedimentStimulated vs. Natural Attenuation nih.gov
Butyltins0.5 - 15 yearsForest SoilsIn-situ Incubation researchgate.net
Tributyltin15 - 20 weeksSoilBiodegradation nih.gov

Environmental Partitioning and Transport Mechanisms in Abiotic Matrices

The environmental mobility and distribution of Hexakis(2-methylpropyl)distannoxane are largely controlled by its partitioning behavior between water, soil, and sediment. Organotin compounds, being lipophilic, exhibit low water solubility and a high affinity for particulate matter. cdc.gov Consequently, the majority of the compound released into an aquatic environment is expected to adsorb strongly to suspended solids and bottom sediments. cdc.gov

This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates a strong tendency for the chemical to bind to the organic fraction of soil and sediment, reducing its concentration in the water column and limiting its mobility. chemsafetypro.com For tributyltin, log Koc values are typically in the range of 4.5 or higher, signifying strong adsorption and low mobility. nih.gov It can be inferred that Hexakis(2-methylpropyl)distannoxane would have a similarly high Koc value.

The primary factors influencing the sorption of organotins to abiotic matrices include:

Organic Carbon Content: Adsorption is strongly correlated with the amount of organic matter in the soil or sediment. researchgate.net

pH: The speciation of the organotin compound, which is pH-dependent, affects its adsorption characteristics. researchgate.net

Clay Content and Mineralogy: Cation exchange on clay surfaces can also play a role in the adsorption process. researchgate.net

Due to this strong adsorption, sediments act as a major sink and long-term reservoir for organotin compounds in the aquatic environment. ices.dkepa.gov While this sequesters the compound from the water column, it can lead to high concentrations in benthic ecosystems. Desorption from sediments can occur, but it is often a slow process, meaning that contaminated sediments can be a source of pollution for extended periods. cdc.gov

Table 3: Partitioning Coefficients for Representative Trialkyltin Compounds (Note: Data for closely related compounds are used as a proxy due to the lack of specific data for Hexakis(2-methylpropyl)distannoxane)

ParameterValue RangeSignificanceReference Compound
Log Koc~4.5Strong adsorption to organic carbonTributyltin nih.gov
Sediment-Water Partition Coefficient (Kd)88 - 4909 L/kgHigh affinity for sedimentTributyltin nih.gov
Log Kow (Octanol-Water Partition Coefficient)3.9 - 4.9High lipophilicityTributyltin nih.gov

Theoretical and Computational Chemistry Studies of Hexakis 2 Methylpropyl Distannoxane

Electronic Structure and Bonding Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of organotin compounds. DFT calculations can elucidate the nature of the bonding within the distannoxane core and the influence of the bulky 2-methylpropyl (isobutyl) groups.

A primary focus of DFT studies on distannoxanes is the characterization of the Sn-O-Sn bond and the coordination environment of the tin atoms. The bonding in organotin compounds is highly covalent, and the geometry around the tin(IV) centers is typically tetrahedral or can expand to higher coordination numbers. In Hexakis(2-methylpropyl)distannoxane, the core consists of a Sn-O-Sn linkage. DFT calculations would typically be used to determine key geometric parameters such as bond lengths and angles.

Table 8.1: Representative Theoretical Bond Parameters for a Distannoxane Core (Note: This table is illustrative, based on general findings for similar organotin structures, as specific DFT data for Hexakis(2-methylpropyl)distannoxane is not readily available in published literature.)

ParameterTypical Calculated Value RangeSignificance
Sn-O Bond Length1.95 - 2.05 ÅIndicates the strength and nature of the tin-oxygen bond.
Sn-C Bond Length2.15 - 2.20 ÅReflects the covalent character of the tin-carbon bond.
Sn-O-Sn Bond Angle130° - 150°A wider angle suggests a more flexible and less strained core structure.
C-Sn-C Bond Angle105° - 115°Deviations from the ideal tetrahedral angle (109.5°) can indicate steric strain from the isobutyl groups.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the compound's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. For organotin oxides, the HOMO is often localized on the oxygen atoms, while the LUMO may be centered on the tin atoms, suggesting that the Sn-O bond is the most likely site for electrophilic or nucleophilic attack.

Computational Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving Hexakis(2-methylpropyl)distannoxane is crucial for its application, for instance, in catalysis. A common reaction for organotin oxides is hydrolysis. While distannoxanes are products of the partial hydrolysis of diorganotin dihalides, they can undergo further reactions in the presence of excess water.

Table 8.2: Hypothetical Reaction Steps for Distannoxane Hydrolysis (This table illustrates a plausible mechanism that could be investigated computationally.)

StepDescriptionKey Computational Insight
1Water CoordinationCalculation of the binding energy of a water molecule to a tin center.
2Proton Transfer (TS1)Identification of the transition state for the transfer of a proton from water to the distannoxane oxygen.
3Sn-O Bond Cleavage (TS2)Determination of the energy barrier for the breaking of the central Sn-O-Sn bond.
4Product FormationAnalysis of the final geometry and energy of the two resulting stannanol molecules.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While DFT calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a non-aqueous solvent. MD simulations model the movement of every atom in a system over time, based on a force field that describes the inter- and intramolecular forces.

For Hexakis(2-methylpropyl)distannoxane, an MD simulation in a solvent like hexane (B92381) or toluene (B28343) could reveal several important properties:

Solvation Structure: How the solvent molecules arrange themselves around the bulky, nonpolar alkyl groups.

Conformational Dynamics: The simulation can track the transitions between different conformers in real-time, providing a dynamic picture of the energy landscape explored in section 8.2.

Intermolecular Interactions: MD can quantify the nature and strength of interactions between two or more distannoxane molecules. Due to the nonpolar nature of the alkyl chains, these interactions would be dominated by van der Waals forces. These simulations can predict whether the molecules tend to aggregate in solution.

Such simulations are vital for understanding the macroscopic properties of the compound, such as its solubility and viscosity, by providing an atomistic-level interpretation. acs.orgbyu.edu

Prediction of Spectroscopic Properties and Validation with Experimental Data

A critical application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for validating both the computational model and the experimental structure determination.

For Hexakis(2-methylpropyl)distannoxane, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary characterization technique. DFT calculations, particularly using methods that account for relativistic effects, can predict the ¹H, ¹³C, and, most importantly, ¹¹⁹Sn NMR chemical shifts with high accuracy. bohrium.comnih.gov A comparison between the calculated and experimental spectra can confirm the molecular structure. Discrepancies may suggest the presence of multiple conformers in solution, which would lead to an experimentally observed chemical shift that is a population-weighted average of the shifts of the individual conformers.

Recent benchmark studies on the calculation of ¹¹⁹Sn NMR chemical shifts have shown that spin-orbit relativistic methods combined with hybrid DFT functionals (like PBE0) can yield mean absolute deviations from experimental values below 100 ppm, which is excellent given the very large chemical shift range of tin. nih.gov

Table 8.3: Illustrative Comparison of Experimental vs. Calculated ¹¹⁹Sn NMR Data (This table is a hypothetical example demonstrating the validation process. Experimental values for similar compounds are used for context.)

Compound StructureExperimental δ(¹¹⁹Sn) (ppm)Calculated δ(¹¹⁹Sn) (ppm) (Method: SO-ZORA/PBE0)Deviation (ppm)
Conformer AN/A (not individually observed)135.2N/A
Conformer BN/A (not individually observed)139.8N/A
Population Average ~137 137.5 (assuming 50:50 population) ~0.5

Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated. These computed spectra can be compared with experimental results to aid in the assignment of vibrational modes to specific molecular motions, such as the characteristic Sn-O-Sn stretching frequency.

Advanced Analytical Methodologies for Detection and Quantification of Hexakis 2 Methylpropyl Distannoxane

Chromatographic Techniques (e.g., GC-MS, HPLC-ICP-MS)

Chromatography is the cornerstone for the analysis of individual organotin species within a sample. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the analyte's properties and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for organotin analysis, offering high resolution and sensitivity. analchemres.org However, since organotin compounds like Hexakis(2-methylpropyl)distannoxane are generally polar and non-volatile, a derivatization step is typically required before GC analysis. analchemres.orgsciex.comrsc.org This step converts the analytes into more volatile and thermally stable forms. Common derivatization methods include:

Ethylation: Using reagents like sodium tetraethylborate (NaBEt₄), which is a common and relatively simple procedure for aqueous samples. thermofisher.comnih.gov

Alkylation by Grignard Reagents: Reagents such as methylmagnesium bromide or pentylmagnesium bromide are also used to create volatile derivatives. labrulez.com

Following derivatization, the sample is introduced into the GC system. The separation is typically performed on a capillary column, such as a 5% phenyl film column. thermofisher.com The separated compounds then enter the mass spectrometer, which provides identification based on their mass spectra and quantification. labrulez.com Triple quadrupole GC-MS/MS systems can offer even greater selectivity and lower detection limits through selected reaction monitoring (SRM). thermofisher.com

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) has emerged as a robust alternative to GC-MS, with a key advantage being that it often eliminates the need for the time-consuming derivatization step. rsc.orgperkinelmer.com This simplifies sample preparation and reduces the risk of analyte alteration. sciex.comperkinelmer.com In this technique, HPLC is used to separate the different organotin species. Reversed-phase chromatography, often using a C18 column, is commonly employed. researchgate.net The mobile phase composition is optimized to achieve effective separation of the target compounds. researchgate.net The eluent from the HPLC column is then introduced directly into an ICP-MS system. The ICP-MS serves as a highly sensitive and element-specific detector for tin, allowing for the quantification of each separated organotin compound at trace levels. researchgate.net Detection limits in the range of 0.14 to 0.57 µg Sn/L have been achieved for various organotin compounds using this method.

Table 1: Comparison of GC-MS and HPLC-ICP-MS for Organotin Analysis
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
DerivatizationTypically required to increase volatility (e.g., ethylation, Grignard reaction). analchemres.orglabrulez.comGenerally not required, simplifying sample preparation. rsc.orgperkinelmer.com
Separation PrincipleSeparation of volatile derivatives in the gas phase based on boiling point and column interaction. analchemres.orgSeparation of native species in the liquid phase based on polarity and column interaction (e.g., reversed-phase). researchgate.net
DetectionMass spectrometer (e.g., quadrupole, ion trap) provides structural information. labrulez.comInductively coupled plasma-mass spectrometer provides highly sensitive, element-specific detection of tin. researchgate.net
AdvantagesHigh resolution, established methods, cost-effective instrumentation. analchemres.orgSimplified sample preparation, direct analysis of polar compounds, high sensitivity, and elemental specificity. perkinelmer.com
DisadvantagesTime-consuming derivatization step, potential for analyte loss or alteration. sciex.comHigher instrumentation cost, potential for matrix effects in the plasma. rsc.org

Hyphenated Techniques for Speciation Analysis

Speciation analysis, which involves the separation and quantification of individual chemical forms of an element, is crucial for organotins because their toxicity and environmental behavior depend on the number and type of organic groups attached to the tin atom. tandfonline.comarpat.toscana.it Hyphenated techniques, which couple a separation method with a sensitive detection method, are the primary tools for this purpose.

The combination of chromatography with element-specific detectors is the most powerful approach for organotin speciation.

GC-ICP-MS: This technique combines the high resolving power of gas chromatography with the exceptional sensitivity of ICP-MS. arpat.toscana.it While it requires derivatization, it can achieve very low detection limits, making it suitable for trace-level environmental analysis. labrulez.com

HPLC-ICP-MS: As previously mentioned, this is a leading technique for organotin speciation. researchgate.net It allows for the direct analysis of aqueous samples and extracts without derivatization, preserving the original species. rsc.orgperkinelmer.com The ability of ICP-MS to perform isotope dilution analysis can also lead to highly accurate and precise quantification. researchgate.net

The selection of the appropriate hyphenated technique is dictated by the specific organotin compounds of interest, the complexity of the sample matrix, and the required detection limits.

Electrochemical Methods for Detection

Electrochemical methods offer an alternative approach for the detection of organotin compounds. Techniques like polarography and voltammetry can be used for the quantitative analysis of specific organotin species. researchgate.net For example, differential pulse anodic stripping voltammetry has been used to measure bis(tri-n-butyltin) oxide directly in seawater at microgram-per-liter levels. researchgate.net

These methods are based on the electrochemical reduction or oxidation of the organotin compounds at an electrode surface. researchgate.net The resulting current is proportional to the concentration of the analyte. While often simpler and less expensive than chromatographic methods, electrochemical techniques may lack the high specificity and resolving power needed for complex mixtures of organotins. researchgate.netnih.gov However, they can be highly effective for monitoring known target analytes in specific matrices, such as determining tributyltin in the presence of its degradation products. researchgate.net

Sample Preparation Strategies for Complex Matrices

The analysis of Hexakis(2-methylpropyl)distannoxane in complex matrices such as sediments, water, and biological tissues presents a significant challenge. researchgate.netresearchgate.net The sample preparation step is critical and often the most labor-intensive part of the analysis, aiming to extract the target analytes from the matrix, remove interferences, and pre-concentrate them to levels suitable for instrumental detection. researchgate.net

The choice of extraction technique depends heavily on the sample matrix:

Water Samples: For aqueous matrices, liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE) are commonly used. researchgate.netepa.gov SPE, using cartridges like C18, is often preferred as it minimizes solvent use and can be automated. researchgate.netresearchgate.net

Sediment and Soil Samples: Extraction from solid matrices is more complex. Techniques include mechanical shaking or sonication with an appropriate solvent mixture (e.g., methanol (B129727) with an acid or complexing agent like tropolone). researchgate.net More advanced methods like microwave-assisted extraction (MAE) or accelerated solvent extraction (ASE) can improve efficiency and reduce extraction times. researchgate.net

Biological Tissues: Analyzing tissues often requires an initial digestion or hydrolysis step to break down the matrix and release the organotin compounds. nih.gov Base hydrolysis using potassium hydroxide (B78521) (KOH) followed by extraction has proven effective for fish muscle. nih.gov

Following extraction, a clean-up step may be necessary to remove co-extracted matrix components that could interfere with the analysis. This can be achieved using techniques like solid-phase extraction or column chromatography. researchgate.net If GC analysis is planned, the extracted analytes must then be derivatized. nih.gov

Table 2: Common Sample Preparation Techniques for Organotin Analysis
Matrix TypeExtraction TechniqueDerivatization (for GC)Key Considerations
WaterLiquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). researchgate.netepa.govDirect derivatization in aqueous phase with NaBEt₄ is common. rsc.orgthermofisher.comAdjusting pH is often necessary to optimize extraction and derivatization efficiency. thermofisher.com
Sediment/SoilSonication, Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE). researchgate.netresearchgate.netRequires extraction into an organic solvent before derivatization. rsc.orgThe choice of solvent is critical for achieving good recovery. Acidified solvents are often used. researchgate.net
Biota (e.g., tissue)Solvent extraction often preceded by matrix digestion/hydrolysis (e.g., with KOH). nih.govSimultaneous ethylation-extraction procedures can be employed. nih.govMatrix effects can be significant; thorough clean-up and the use of internal standards are crucial. nih.gov

Method Validation and Quality Control for Research Applications

To ensure that analytical results are reliable and accurate, rigorous method validation and ongoing quality control are essential. analchemres.org This process demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: Establishing a proportional relationship between the instrument response and the concentration of the analyte over a specific range. researchgate.netmdpi.com

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. researchgate.netmdpi.com

Precision: The degree of agreement among independent measurements under specified conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements and includes repeatability (short-term) and reproducibility (long-term, inter-laboratory). researchgate.netmdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

Specificity/Selectivity: The ability of the method to measure the target analyte without interference from other components in the sample matrix. researchgate.net

Quality control in research applications involves several routine practices:

Use of Internal Standards: Adding a known amount of a compound (e.g., an isotopically labeled or structurally similar organotin compound like tripropyltin) to every sample, standard, and blank before preparation helps to correct for variations in extraction efficiency and instrument response. thermofisher.comresearchgate.net

Analysis of Blanks: Method blanks (reagents taken through the entire analytical process) are analyzed regularly to monitor for contamination from the laboratory environment or reagents. analchemres.orgepa.gov

Analysis of Certified Reference Materials (CRMs): Analyzing CRMs with a matrix similar to the samples and a certified concentration of organotins is the best way to verify the accuracy of the entire analytical procedure. researchgate.net

Table 3: Example Method Validation Parameters for Organotin Analysis in Seafood by GC-ICP/MS
ParameterTypical Performance Metric
Linearity (R²)≥ 0.995. researchgate.net
Spiked Recovery (%)Typically within 70-120%. researchgate.net
Precision (RSD %)< 15%. researchgate.net
Limit of Detection (LOD)Sub µg/kg to ng/L range, depending on the compound and matrix. researchgate.net
Limit of Quantification (LOQ)Typically 3-5 times the LOD. researchgate.net

Emerging Research Areas and Future Perspectives for Hexakis 2 Methylpropyl Distannoxane

Exploration of Novel Reactivities and Synthetic Pathways

The synthesis of organotin compounds has traditionally relied on methods such as the alkylation of tin(IV) chloride with organomagnesium or organoaluminum reagents. lupinepublishers.com While effective, these routes can involve expensive and moisture-sensitive reagents. lupinepublishers.com Current research is geared towards developing more direct and atom-economical synthetic pathways. The direct reaction between metallic tin and organic halides presents a commercially viable option for some organotin compounds, and tailoring this approach for specific structures like Hexakis(2-methylpropyl)distannoxane is an active area of investigation. lupinepublishers.comresearchgate.net

Future synthetic research is focused on enhancing catalytic efficiency, improving yield, and reducing waste. This involves exploring novel catalyst systems and reaction conditions that favor the formation of the desired distannoxane structure while minimizing the production of byproducts. The goal is to create scalable, cost-effective, and environmentally benign processes for its synthesis.

Table 1: Comparison of Synthetic Pathways for Organotin Compounds

Method Description Advantages Challenges
Grignard/Organoaluminum Alkylation Reaction of SnCl₄ with Grignard (RMgX) or organoaluminum reagents. lupinepublishers.com High yield for tetraorganotins. Requires large volumes of solvent; expensive; moisture-sensitive. lupinepublishers.com
Direct Reaction Direct reaction of metallic tin with an alkyl halide, often with a catalyst. researchgate.net Potentially more cost-effective and atom-economical. Can be difficult to control partial alkylation; catalyst optimization is crucial.

| Catalytic Routes | Development of new catalysts to facilitate C-Sn bond formation under milder conditions. | Increased selectivity; lower energy consumption; potential for greener processes. | Catalyst discovery and development can be time- and resource-intensive. |

Applications in Green Chemistry and Sustainable Processes

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are central to the future of chemical manufacturing. researchgate.netacs.org For organotin compounds, this translates to designing less toxic molecules and using them in sustainable processes. bdmaee.net Research is underway to modify the structure of organotin catalysts to enhance their biodegradability and reduce their environmental persistence. sn-tin.com

One of the key applications of distannoxanes is in catalysis. Their ability to act as Lewis acids is exploited in reactions such as transesterification and urethane formation. researchgate.net The focus in green chemistry is to develop catalytic systems where Hexakis(2-methylpropyl)distannoxane can be used in minimal quantities, be easily recovered, and recycled. Furthermore, the substitution of conventional volatile organic solvents with greener alternatives, such as bio-based solvents like 2-methyloxolane, is a critical aspect of making processes involving this compound more sustainable. mdpi.com

Table 2: Application of Green Chemistry Principles to Hexakis(2-methylpropyl)distannoxane

Principle Application in Research & Industry
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net
Less Hazardous Chemical Syntheses Developing synthetic methods that use and generate substances with little or no toxicity to human health and the environment. acs.org
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Exploring the use of bio-based starting materials for the synthesis of the organic ligands.

| Catalysis | Utilizing the catalytic properties of the compound to enable reactions with high efficiency and selectivity, minimizing the need for stoichiometric reagents. preprints.org |

Integration into Advanced Functional Materials and Nanomaterials

A significant and promising area of research for Hexakis(2-methylpropyl)distannoxane is its use as a single-source precursor for the synthesis of tin(IV) oxide (SnO₂) nanoparticles. chalcogen.roresearchgate.net The inherent Sn-O-Sn framework of the distannoxane molecule makes it an ideal building block for forming the oxide lattice upon controlled thermal decomposition (calcination). This process removes the organic (2-methylpropyl) groups, leaving behind nanostructured tin oxide.

The size, shape, and crystallinity of the resulting SnO₂ nanoparticles can be precisely controlled by adjusting the synthesis conditions, such as temperature and atmosphere. These tin oxide nanomaterials have outstanding electrical, optical, and electrochemical properties, making them highly valuable for a variety of advanced applications. They are being investigated for use in gas sensors, as transparent conducting oxides in solar cells, as catalytic support materials, and in optoelectronic devices. The green synthesis of SnO₂ nanoparticles using precursors that are efficient and decompose cleanly is a major advantage, and distannoxanes fit this role well. nih.gov

Table 3: Role of Hexakis(2-methylpropyl)distannoxane as a Nanomaterial Precursor

Feature Description
Precursor Type Single-Source Precursor
Decomposition Product Tin(IV) Oxide (SnO₂) Nanoparticles researchgate.net
Advantages The pre-existing Sn-O-Sn bonds can facilitate the formation of the oxide structure at lower temperatures. Clean decomposition of organic ligands.
Resulting Nanomaterial Properties High surface-to-volume ratio, quantum confinement effects, high degree of transparency.

| Potential Applications of SnO₂ | Gas sensors, catalysts, transparent electrodes, optoelectronics, lithium-ion batteries. chalcogen.ro |

Challenges and Opportunities in Hexakis(2-methylpropyl)distannoxane Research

The primary challenge associated with the widespread use of organotin compounds, including Hexakis(2-methylpropyl)distannoxane, is their potential environmental toxicity and persistence. straitsresearch.com Regulatory bodies have placed stringent restrictions on many organotin compounds, which drives the need for comprehensive toxicological studies and the development of safer alternatives. straitsresearch.com

However, these challenges also create significant opportunities. There is a strong impetus for research focused on designing "benign-by-design" organotin molecules. This involves modifying the organic groups attached to the tin atom to control the compound's stability, reactivity, and biological activity. mdpi.com For instance, creating compounds that are highly active as catalysts but readily degrade into non-toxic inorganic tin species after their useful life is a key goal. Another opportunity lies in the development of encapsulation technologies, where the active organotin species is contained within a matrix, such as silica (B1680970) nanoparticles, allowing for its controlled release and preventing its leakage into the environment. preprints.org

Table 4: Challenges and Opportunities

Description
Challenges Environmental and Health Concerns: Potential for toxicity and bioaccumulation, leading to strict regulatory controls. straitsresearch.comSynthesis Costs: Developing cost-effective, scalable, and green synthetic routes remains a hurdle.

| Opportunities | Benign-by-Design: Rational design of new organotin structures with reduced toxicity and enhanced biodegradability. sn-tin.comHigh-Efficiency Catalysis: Creating highly active catalysts that are effective at very low concentrations, minimizing environmental load. preprints.orgAdvanced Materials: Capitalizing on its utility as a precursor for high-value functional nanomaterials like SnO₂. nih.gov |

Interdisciplinary Research Collaborations and Future Directions

The future development of Hexakis(2-methylpropyl)distannoxane and related compounds will heavily rely on interdisciplinary collaboration.

Chemists and Materials Scientists: To design and synthesize novel distannoxane structures and control their transformation into functional materials with tailored properties.

Toxicologists and Environmental Scientists: To assess the lifecycle impact of these compounds and guide the design of safer, more environmentally friendly alternatives.

Chemical Engineers: To develop and scale up sustainable manufacturing processes that are both economically viable and compliant with green chemistry principles.

The future direction of research is moving towards creating highly specialized organotin compounds for specific, high-value applications. This includes their use as precision catalysts in polymer chemistry and as precursors for bespoke nanomaterials in the electronics and energy sectors. The overarching goal is to harness the unique properties of the tin-carbon and tin-oxygen bonds while mitigating the associated environmental risks, paving the way for a new generation of sustainable and high-performance organotin chemistry.

Q & A

Q. What are the key structural characteristics and synthesis pathways for hexakis(2-methylpropyl)distannoxane?

Hexakis(2-methylpropyl)distannoxane (C₆₀H₈₀OSn₂) is an organotin compound with a distannoxane core surrounded by six 2-methyl-2-phenylpropyl groups. Its synthesis typically involves the reaction of triorganotin hydroxides or halides under controlled conditions, often requiring inert atmospheres to prevent oxidation. Structural confirmation relies on nuclear magnetic resonance (NMR) for tin-proton coupling analysis and X-ray crystallography for spatial arrangement .

Q. What analytical methods are recommended for detecting fenbutatin oxide in environmental or biological samples?

The U.S. EPA’s Pesticide Analytical Manual (PAM) outlines methods such as gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (GC-MS) for residue analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for complex matrices due to its specificity. Method validation must include recovery studies (70–120%) and limits of detection (LOD < 0.01 ppm) to comply with regulatory standards .

Q. How does fenbutatin oxide exert its miticidal activity at the molecular level?

Fenbutatin oxide disrupts arthropod mitochondrial function by inhibiting oxidative phosphorylation, leading to ATP depletion. Its organotin structure facilitates binding to sulfhydryl groups in cytochrome c oxidase, blocking electron transport. In vitro assays using spider mite cell lines (e.g., Tetranychus urticae) demonstrate dose-dependent apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How can researchers reconcile contradictions in acute vs. chronic toxicity data for fenbutatin oxide?

Acute toxicity (e.g., LC₅₀ < 1 mg/L in aquatic species) often conflicts with chronic studies showing no observable adverse effects (NOAEL) at 5 mg/kg/day in mammals. These discrepancies may arise from species-specific metabolic pathways—e.g., rapid glucuronidation in vertebrates vs. bioaccumulation in invertebrates. Mechanistic studies using comparative metabolomics (e.g., liver microsomes) and isotopic tracers (¹⁴C-labeled compound) are recommended to clarify metabolic fates .

Q. What experimental designs are optimal for assessing fenbutatin oxide’s environmental persistence and ecotoxicological risks?

Microcosm studies simulating agricultural runoff should measure half-life in soil/water under varying pH (4–9) and UV exposure. Ecotoxicity testing requires multispecies bioassays (e.g., Daphnia magna, Chlorella vulgaris) to quantify trophic transfer. Advanced models like quantitative structure-activity relationship (QSAR) predict bioaccumulation factors (BCF > 1,000 in fish), necessitating field validation via sediment core analysis .

Q. What methodologies are effective for studying the compound’s metabolic interference in mammalian systems?

In vitro hepatocyte models (e.g., HepG2 cells) exposed to fenbutatin oxide (1–100 µM) can assess cytochrome P450 inhibition (CYP3A4, CYP2D6) via fluorogenic substrates. Transcriptomic profiling (RNA-seq) identifies upregulated oxidative stress genes (e.g., Nrf2, HO-1). For in vivo studies, knockout mouse models (e.g., Cyp3a⁻/⁻) clarify detoxification pathways .

Q. How can synergistic effects between fenbutatin oxide and other pesticides be systematically evaluated?

High-throughput screening using Bliss independence or Loewe additivity models quantifies synergism in pest mortality assays. Example combinations: fenbutatin oxide + abamectin (1:5 ratio) reduces LC₅₀ by 60% in resistant mite populations. Metabolomic profiling (GC-TOF/MS) identifies shared detoxification bottlenecks (e.g., glutathione depletion) .

Methodological Guidance

Q. What protocols ensure regulatory compliance when quantifying fenbutatin oxide residues in food crops?

Follow Codex Alimentarius guidelines (CAC/GL 40): homogenize 1 kg samples, extract with acetonitrile:water (80:20), and purify via QuEChERS. Validate with matrix-matched calibration (R² > 0.99) and interlaboratory comparisons. Reporting limits must align with EPA tolerances (e.g., 0.05 ppm in citrus) .

Q. What techniques elucidate fenbutatin oxide’s role in apoptosis and immunotoxicity?

Flow cytometry with Annexin V/PI staining quantifies apoptosis in thymocytes exposed to 10–50 µM fenbutatin oxide. Transcriptome analysis (Nanostring nCounter) identifies pro-apoptotic genes (e.g., Bax, p53). For immunotoxicity, splenocyte proliferation assays (CFSE dilution) assess T-cell suppression .

Q. How can degradation products of fenbutatin oxide be characterized in environmental samples?

Use high-resolution LC-Orbitrap-MS to identify hydroxylated or dealkylated metabolites (e.g., mono- and di-hydroxylated derivatives). Stable isotope tracing (Sn-119) tracks degradation kinetics in soil. Ecotoxicological profiling of metabolites is critical, as some retain toxicity (e.g., triphenyltin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.